1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
1-(2-Chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a compound belonging to the pyrazole family, known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antileishmanial and antimalarial activities . This compound, with its unique structure, holds promise for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves the reaction of 2-chlorobenzaldehyde with 1,5-dimethyl-3-pyrazolecarboxaldehyde in the presence of a base. The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups at the chlorophenyl position.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite . Similarly, its antimalarial activity is linked to the inhibition of Plasmodium falciparum’s metabolic pathways .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can be compared with other pyrazole derivatives, such as:
1-(2-Chlorophenyl)-3,5-dimethylpyrazole: Lacks the additional pyrazole rings, resulting in different pharmacological properties.
3,5-Diphenylpyrazole: Substitutes phenyl groups at the 3 and 5 positions, altering its reactivity and biological activity.
1-(2-Chlorophenyl)-3-methyl-5-phenylpyrazole: Combines features of both chlorophenyl and phenyl groups, leading to unique properties.
Properties
Molecular Formula |
C19H19ClN6 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H19ClN6/c1-12-14(10-21-24(12)3)17-9-19(15-11-22-25(4)13(15)2)26(23-17)18-8-6-5-7-16(18)20/h5-11H,1-4H3 |
InChI Key |
OBOVLSRQDHCXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2C3=CC=CC=C3Cl)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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